molecular formula C21H26N2O4S B4238306 N-{5-[(4-benzylpiperidin-1-yl)sulfonyl]-2-methoxyphenyl}acetamide

N-{5-[(4-benzylpiperidin-1-yl)sulfonyl]-2-methoxyphenyl}acetamide

Cat. No.: B4238306
M. Wt: 402.5 g/mol
InChI Key: YKNPBTVXEMHJNP-UHFFFAOYSA-N
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Description

N-{5-[(4-benzylpiperidin-1-yl)sulfonyl]-2-methoxyphenyl}acetamide is a complex organic compound that features a piperidine ring, a benzyl group, and a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5-[(4-benzylpiperidin-1-yl)sulfonyl]-2-methoxyphenyl}acetamide typically involves multiple steps, starting with the preparation of the piperidine ring. One common method involves the hydrogenation of pyridine over a molybdenum disulfide catalyst to produce piperidine . The benzyl group can be introduced via a Friedel-Crafts alkylation reaction, where benzyl chloride reacts with piperidine in the presence of a Lewis acid catalyst . The sulfonyl group is then added through a sulfonation reaction using sulfonyl chloride. Finally, the methoxyphenyl group is introduced through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-{5-[(4-benzylpiperidin-1-yl)sulfonyl]-2-methoxyphenyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methoxyphenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of secondary amines or alcohols.

    Substitution: Formation of substituted methoxyphenyl derivatives.

Scientific Research Applications

N-{5-[(4-benzylpiperidin-1-yl)sulfonyl]-2-methoxyphenyl}acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-{5-[(4-benzylpiperidin-1-yl)sulfonyl]-2-methoxyphenyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. Detailed studies on its binding affinity and specificity are essential to understand its effects at the molecular level.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{5-[(4-benzylpiperidin-1-yl)sulfonyl]-2-methoxyphenyl}acetamide is unique due to the presence of the sulfonyl and methoxyphenyl groups, which confer distinct chemical and biological properties. These functional groups enhance its potential as a versatile compound in various research applications.

Properties

IUPAC Name

N-[5-(4-benzylpiperidin-1-yl)sulfonyl-2-methoxyphenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O4S/c1-16(24)22-20-15-19(8-9-21(20)27-2)28(25,26)23-12-10-18(11-13-23)14-17-6-4-3-5-7-17/h3-9,15,18H,10-14H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKNPBTVXEMHJNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=CC(=C1)S(=O)(=O)N2CCC(CC2)CC3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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